molecular formula C13H10Cl2N4 B11837933 6-Chloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purine CAS No. 924904-12-1

6-Chloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purine

Cat. No.: B11837933
CAS No.: 924904-12-1
M. Wt: 293.15 g/mol
InChI Key: PNSXRFFIYAVJKO-UHFFFAOYSA-N
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Description

6-Chloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purine is a synthetic purine derivative intended for research and development purposes. As a substituted purine, this compound serves as a versatile chemical building block (or synthetic intermediate) in organic synthesis and medicinal chemistry . Researchers can utilize the reactive chloro and chloromethyl groups on the molecule for further functionalization, for instance, through nucleophilic substitution or metal-catalyzed coupling reactions, to create a diverse array of novel compounds for biological screening . Purine scaffolds are of significant interest in pharmaceutical research due to their broad biological activities. This product is offered strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or human use . Researchers should consult the safety data sheet prior to use and handle the compound with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

924904-12-1

Molecular Formula

C13H10Cl2N4

Molecular Weight

293.15 g/mol

IUPAC Name

6-chloro-7-[[3-(chloromethyl)phenyl]methyl]purine

InChI

InChI=1S/C13H10Cl2N4/c14-5-9-2-1-3-10(4-9)6-19-8-18-13-11(19)12(15)16-7-17-13/h1-4,7-8H,5-6H2

InChI Key

PNSXRFFIYAVJKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)CCl)CN2C=NC3=C2C(=NC=N3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-(3-(chloromethyl)benzyl)-7H-purine typically involves multi-step organic reactions. One common method includes the alkylation of 6-chloropurine with 3-(chloromethyl)benzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-(3-(chloromethyl)benzyl)-7H-purine can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylated product.

Scientific Research Applications

6-Chloro-7-(3-(chloromethyl)benzyl)-7H-purine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-7-(3-(chloromethyl)benzyl)-7H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interfere with DNA replication processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of key purine derivatives is summarized in Table 1.

Table 1: Comparison of 6-Chloro-7-Substituted Purines

Compound Name Substituent at N7 Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features References
6-Chloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purine 3-(Chloromethyl)benzyl C₁₂H₉Cl₂N₄ 280.13* Not reported Reactive chloromethyl group N/A
6-Chloro-7-methyl-7H-purine Methyl C₆H₅ClN₄ 168.58 Not reported Compact, low steric hindrance
6-Chloro-7-benzylpurine Benzyl C₁₂H₉ClN₄ 244.68 Not reported Increased lipophilicity
6-Chloro-7-(1-butyne)purine 1-Butyne C₉H₇ClN₄ 206.63 79 ± 1 Alkyne functionality for click chemistry
6-Chloro-7-cyclopropyl-2-(trifluoromethyl)-7H-purine Cyclopropyl + CF₃ at C2 C₉H₆ClF₃N₄ 266.62 Not reported Enhanced metabolic stability

*Calculated based on atomic masses.

Key Observations:

  • Substituent Bulk and Lipophilicity : The 3-(chloromethyl)benzyl group in the target compound increases molecular weight and lipophilicity compared to simpler substituents like methyl or benzyl. This may enhance membrane permeability but reduce aqueous solubility.
  • Reactivity: The chloromethyl group offers a reactive site for nucleophilic substitution (e.g., with amines or thiols), a feature absent in non-halogenated analogs like 6-chloro-7-benzylpurine .
  • Positional Isomerism : Alkylation of 6-chloropurine often yields mixtures of N7 and N9 isomers (e.g., : 19% N7 vs. 41% N9 for 1-butyne substitution). The N7-substituted isomers generally exhibit distinct physicochemical and biological properties due to altered electronic environments .

Biological Activity

6-Chloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purine is a synthetic compound belonging to the purine class, notable for its unique structural features that confer significant biological activity. The compound is characterized by a chlorine atom at the 6-position and a chloromethylphenyl group at the 7-position, which are crucial for its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₃Cl₂N₄
  • Molecular Weight : 298.18 g/mol

This compound's unique arrangement allows it to engage in various biological interactions, particularly through nucleophilic substitution reactions due to the presence of chloromethyl and chloro substituents.

Research indicates that this compound primarily acts as an inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ) . This enzyme plays a pivotal role in cellular processes such as growth, survival, and metabolism. Inhibition of PI3Kδ has significant implications for cancer therapies and other diseases characterized by dysregulated cell signaling pathways .

Key Findings:

  • Inhibition of PI3Kδ : Studies have demonstrated that this compound effectively inhibits PI3Kδ, which can lead to reduced tumor growth and improved outcomes in various cancer models.
  • Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory and immunomodulatory effects, indicating usefulness in treating autoimmune diseases .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Activity Description
Enzyme Inhibition Inhibits PI3Kδ, affecting cell growth and survival pathways
Anti-inflammatory Effects Potential to modulate immune responses, useful in autoimmune conditions
Anticancer Activity Shown to reduce tumor proliferation in preclinical models

Case Studies

Several studies have explored the efficacy of this compound in various contexts:

  • Cancer Models : In vitro studies using cancer cell lines demonstrated a dose-dependent inhibition of cell proliferation when treated with this compound. The mechanism was linked to PI3Kδ inhibition leading to apoptosis in malignant cells.
  • Autoimmune Disease Models : Animal models of autoimmune diseases showed reduced inflammation and improved clinical scores following treatment with this compound, suggesting its potential as an immunomodulator.

Interaction Studies

Interaction studies utilizing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to characterize the binding affinity of this compound to PI3Kδ. These studies are critical for understanding the compound's mechanism of action and optimizing its pharmacological profile .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Chloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purine, and how can reaction conditions be optimized to improve yield?

  • Methodology : The synthesis of purine derivatives often involves nucleophilic substitution or cross-coupling reactions. For example, highlights the use of alkylaminobut-2-ynylthio groups in purine synthesis, where amines (e.g., piperidine or morpholine) are reacted with propynylthio precursors under controlled conditions (0.5–0.7 mmol ratios, room temperature) . Optimization may include varying solvent polarity (e.g., DMF vs. THF), temperature gradients, and catalytic systems (e.g., Pd-based catalysts for coupling reactions). Purification via column chromatography or recrystallization using ethanol/water mixtures is critical for isolating high-purity products .

Q. What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and detect impurities. For example, validates structural assignments via NMR chemical shifts correlated with substituent electronegativity (e.g., chlorobenzyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy (<5 ppm mass error).
  • HPLC-PDA : Assess purity (>95%) using C18 columns and UV detection at 254 nm .
  • X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities, as demonstrated in for dichloro-isopropyl purine derivatives .

Advanced Research Questions

Q. How does the substitution pattern at the 7-position of the purine ring influence the compound's reactivity in nucleophilic substitution reactions?

  • Methodology : The 7-position’s steric and electronic environment dictates reactivity. shows that bulky substituents (e.g., chloroethyl groups) hinder nucleophilic attacks, while electron-withdrawing groups (e.g., chloromethyl) enhance electrophilicity at adjacent positions . To test this:

  • Conduct kinetic studies under varying nucleophile concentrations (e.g., amines, thiols).
  • Compare reaction rates using substituents with differing Hammett σ values (e.g., -Cl vs. -CH3_3) .
  • Monitor intermediates via LC-MS or in-situ IR spectroscopy.

Q. What computational methods are suitable for predicting the binding affinity of this compound to potential biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, adenosine receptors). ’s InChI and SMILES data enable accurate 3D structure generation for docking .
  • Molecular Dynamics (MD) Simulations : Assess binding stability (20–100 ns trajectories) with AMBER or GROMACS.
  • Free Energy Perturbation (FEP) : Quantify substituent effects on binding energy, leveraging ’s findings on substitution-dependent bioactivity .

Q. How should researchers address discrepancies in reported biological activity data for this compound derivatives across different studies?

  • Methodology :

  • Standardized Assay Conditions : Replicate experiments under controlled parameters (e.g., cell lines, incubation time, solvent/DMSO concentration) to isolate variables.
  • Structure-Activity Relationship (SAR) Analysis : Compare bioactivity trends against substituent modifications (e.g., ’s alkylaminobut-2-ynylthio derivatives vs. ’s chloroethyl analogs) .
  • Meta-Analysis : Use tools like RevMan to statistically aggregate data, identifying outliers or confounding factors (e.g., impurity interference).

Data Contradiction Analysis

Q. What strategies can resolve conflicting data on the cytotoxicity of this compound in different cancer cell lines?

  • Methodology :

  • Dose-Response Curves : Generate IC50_{50} values across multiple cell lines (e.g., HeLa, MCF-7) to assess selectivity.
  • Apoptosis/Proliferation Assays : Use flow cytometry (Annexin V/PI staining) to distinguish mechanisms.
  • Metabolomic Profiling : Identify cell-specific metabolic pathways affected by the compound via LC-MS/MS .
  • Cross-Validation : Compare results with structurally similar purines (e.g., ’s 6,9-dimethylpurine derivatives) to isolate substituent effects .

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